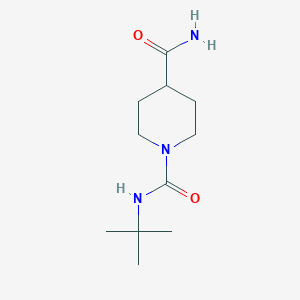
2-(1-propyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-propyl-4(1H)-pyridinylidene)-1H-indene-1,3(2H)-dione, commonly known as PPD, is a chemical compound with potential medicinal properties. PPD belongs to the family of indandione derivatives and has been extensively studied for its biological activities.
作用機序
The mechanism of action of PPD is not fully understood, but it is believed to be related to its ability to modulate various signaling pathways. PPD has been shown to inhibit the NF-κB pathway, which plays a critical role in inflammation and cancer. PPD has also been shown to activate the Nrf2 pathway, which is involved in the antioxidant defense system. Additionally, PPD has been shown to modulate the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
PPD has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. PPD has also been shown to reduce inflammation and oxidative stress, protect against neurotoxicity, and improve cognitive function. Additionally, PPD has been shown to improve glucose uptake and insulin sensitivity, reduce lipid accumulation, and improve cardiovascular function.
実験室実験の利点と制限
PPD has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily assessed using various in vitro and in vivo assays. However, PPD also has some limitations. It is not very water-soluble, which can limit its bioavailability and make it difficult to use in certain experiments. Additionally, PPD can be unstable under certain conditions, which can affect its biological activity.
将来の方向性
There are several future directions for research related to PPD. One area of interest is the development of new synthetic methods for PPD that can improve its yield and purity. Another area of interest is the investigation of the potential therapeutic effects of PPD for various diseases, including neurodegenerative disorders, metabolic disorders, and cancer. Additionally, more research is needed to fully understand the mechanism of action of PPD and to identify its molecular targets. Finally, the development of PPD derivatives with improved bioavailability and stability could lead to the development of new drugs with potential therapeutic applications.
合成法
PPD can be synthesized through various methods, including the Knoevenagel condensation reaction and the Claisen-Schmidt reaction. The Knoevenagel condensation reaction involves the reaction of 1,3-dicarbonyl compounds with aldehydes or ketones in the presence of a base. On the other hand, the Claisen-Schmidt reaction involves the reaction of an aldehyde or ketone with an activated methylene compound in the presence of a base. Both methods have been successfully used for the synthesis of PPD.
科学的研究の応用
PPD has been extensively studied for its potential medicinal properties. It has been found to possess antitumor, anti-inflammatory, and antioxidant activities. PPD has also been shown to have neuroprotective effects and to exhibit potential therapeutic effects for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, PPD has been studied for its potential use in the treatment of diabetes, cardiovascular diseases, and other metabolic disorders.
特性
IUPAC Name |
2-(1-propylpyridin-4-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-2-9-18-10-7-12(8-11-18)15-16(19)13-5-3-4-6-14(13)17(15)20/h3-8,10-11H,2,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJAEYDFBGVIJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Propylpyridin-4-ylidene)indene-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)


![6-(4-isopropylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5778969.png)


![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
![N'-[(3,3-diphenylpropanoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5779002.png)


![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)